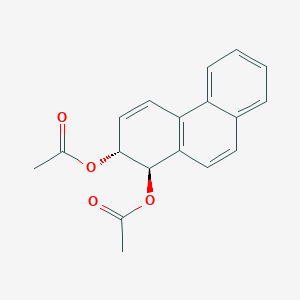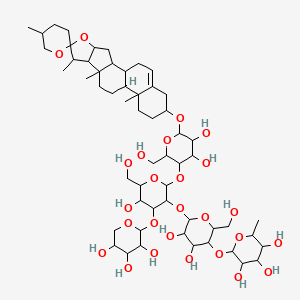
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- is an organic compound derived from phenanthrene It is characterized by the presence of two acetate groups attached to the dihydrodiol form of phenanthrene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- typically involves the dihydroxylation of phenanthrene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The resulting dihydrodiol is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the diacetate derivative.
Industrial Production Methods
While specific industrial production methods for 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the diacetate back to the dihydrodiol form.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 1,2-Dihydro-1,2-phenanthrenediol.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
科学研究应用
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,2-Dihydro-1,2-phenanthrenediol: The non-acetylated form of the compound.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
1,2-Dihydroxyphenanthrene: A related compound with hydroxyl groups instead of acetate groups.
Uniqueness
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- is unique due to the presence of acetate groups, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
CAS 编号 |
60890-34-8 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
[(1R,2R)-1-acetyloxy-1,2-dihydrophenanthren-2-yl] acetate |
InChI |
InChI=1S/C18H16O4/c1-11(19)21-17-10-9-15-14-6-4-3-5-13(14)7-8-16(15)18(17)22-12(2)20/h3-10,17-18H,1-2H3/t17-,18-/m1/s1 |
InChI 键 |
IYTWERZMHCXJJZ-QZTJIDSGSA-N |
手性 SMILES |
CC(=O)O[C@@H]1C=CC2=C([C@H]1OC(=O)C)C=CC3=CC=CC=C32 |
规范 SMILES |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)



![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14598384.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)



